molecular formula C17H25N3O B256413 N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide

N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide

Cat. No.: B256413
M. Wt: 287.4 g/mol
InChI Key: KVJPTILESCRLPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide typically involves the reaction of 1-pentyl-1H-benzimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound, potentially altering the amide group.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyl group and the butanamide moiety can enhance its lipophilicity and potentially improve its interaction with biological targets compared to other benzimidazole derivatives .

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

N-[(1-pentylbenzimidazol-2-yl)methyl]butanamide

InChI

InChI=1S/C17H25N3O/c1-3-5-8-12-20-15-11-7-6-10-14(15)19-16(20)13-18-17(21)9-4-2/h6-7,10-11H,3-5,8-9,12-13H2,1-2H3,(H,18,21)

InChI Key

KVJPTILESCRLPL-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)CCC

Origin of Product

United States

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